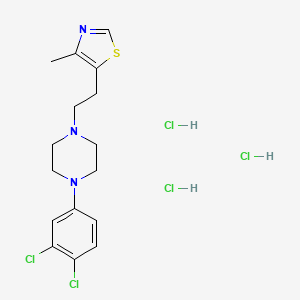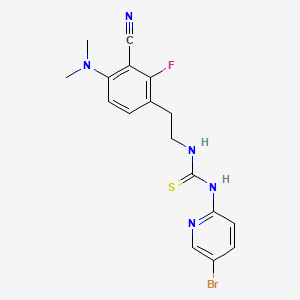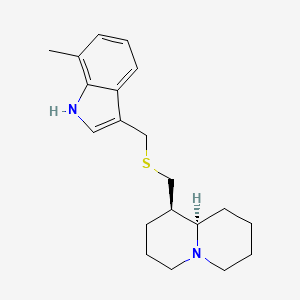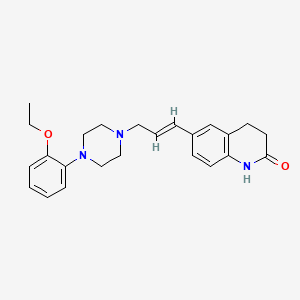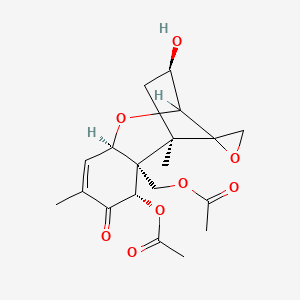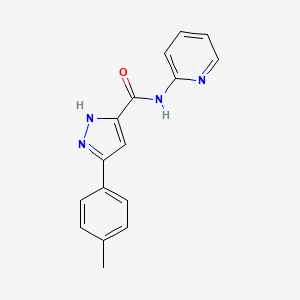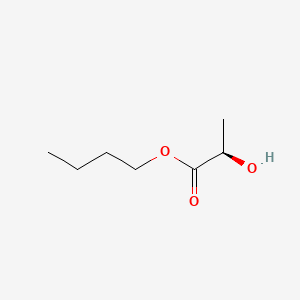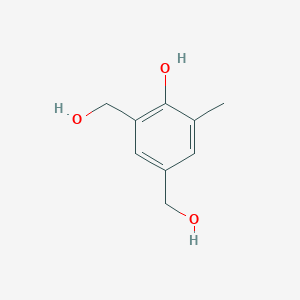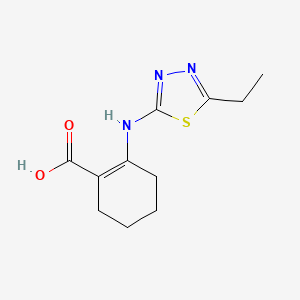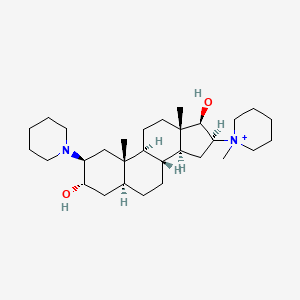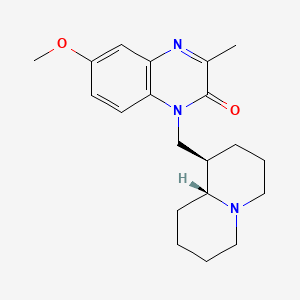
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its methoxy and methyl substitutions, as well as the presence of an octahydro-quinolizinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of Substituents: Methoxy and methyl groups can be introduced via alkylation or methylation reactions.
Attachment of the Octahydro-quinolizinylmethyl Group: This step may involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinoxaline compounds.
Scientific Research Applications
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-Methoxyquinoxaline: Similar structure but lacks the octahydro-quinolizinylmethyl group.
3-Methylquinoxaline: Similar structure but lacks the methoxy and octahydro-quinolizinylmethyl groups.
Uniqueness
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific substitutions and the presence of the octahydro-quinolizinylmethyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
97147-44-9 |
|---|---|
Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-methoxy-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C20H27N3O2/c1-14-20(24)23(19-9-8-16(25-2)12-17(19)21-14)13-15-6-5-11-22-10-4-3-7-18(15)22/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3/t15-,18-/m1/s1 |
InChI Key |
NHPSAOFHOUICIM-CRAIPNDOSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC(=C2)OC)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC)N(C1=O)CC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


